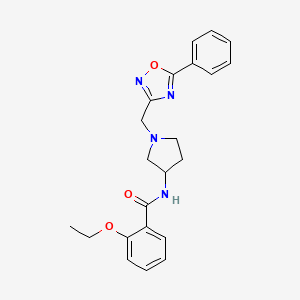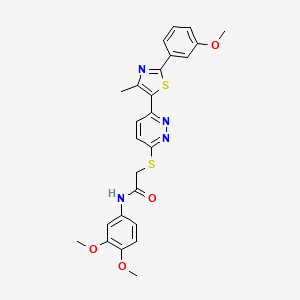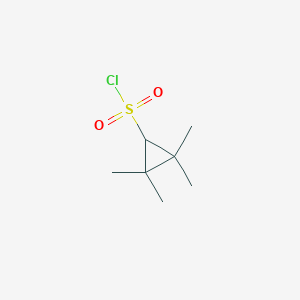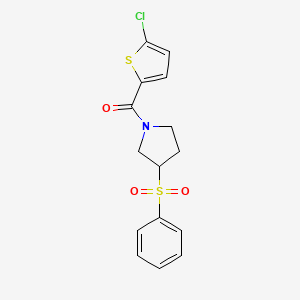
N-(4-甲氧基苯基)-3-(三氟甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related benzamide compounds typically involves multi-step processes including nitration, acylation, ammoniation, reduction, and secondary ammoniation. These steps yield a variety of benzamide derivatives with diverse functional groups, indicating the versatility of benzamide synthesis methods (Liu, Chen, Qiu, & Zhang, 2019).
Molecular Structure Analysis
Molecular structure analysis, often involving X-ray diffraction and DFT calculations, reveals the crystal system, lattice constants, and the geometry of benzamide molecules. For example, a study using X-ray single crystal diffraction technique and DFT calculations provided detailed insights into the molecular geometry and vibrational frequencies of a similar benzamide compound, highlighting the agreement between experimental and theoretical values (Demir, Çakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekci, 2015).
Chemical Reactions and Properties
Benzamide compounds participate in a variety of chemical reactions, including the introduction of isotopes, as demonstrated by the preparation of hydrogen isotope-labeled compounds. These reactions are crucial for developing labeled compounds for research and diagnostic purposes (Shevchenko, Nagaev, & Myasoedov, 2014).
Physical Properties Analysis
Physical properties of benzamides, such as crystal structure and thermal stability, are determined through techniques like X-ray diffraction and TGA/DTA. These analyses reveal the polymorphism, thermal behavior, and stability of benzamide crystals, which are important for understanding their physical characteristics and potential applications (Shishkina, Shaposhnyk, Baumer, Voloshchuk, Bondarenko, & Ukrainets, 2022).
Chemical Properties Analysis
The chemical properties of benzamides, including their reactivity and interaction with various reagents, are explored through experimental and theoretical studies. Investigations into the electronic properties, such as HOMO and LUMO energies, as well as molecular electrostatic potential (MEP) surface maps, contribute to a deeper understanding of the chemical behavior of benzamide compounds. These studies provide insights into the reactivity and potential applications of benzamides in various fields (Demir et al., 2015).
科学研究应用
分子结构和抗氧化活性
一项由Demir et al. (2015)进行的研究聚焦于相关化合物3-乙酰氧基-2-甲基-N-(4-甲氧基苯基)苯甲酰胺的分子结构。他们利用X射线衍射、红外光谱和密度泛函理论(DFT)计算来分析结构,并使用DPPH自由基清除试验探索其抗氧化性能。
腐蚀抑制
Mishra等人(2018年)研究了N-苯基苯甲酰胺衍生物,包括N-(4-甲氧基苯基)苯甲酰胺,在酸性条件下对低碳钢的腐蚀抑制性能。他们的研究发表在《分子液体杂志》上,发现甲氧基取代基增强了抑制效率,为该化合物作为腐蚀抑制剂的潜力提供了见解Mishra et al., 2018。
作为抗血小板药物的潜力
Liu等人(2019年)设计并合成了4-甲氧基-3-芳基氨基-N-(取代苯基)苯甲酰胺作为潜在的抗血小板药物。他们评估了它们的体外抗血小板聚集活性,并发现某些化合物显示出强大的活性,表明它们作为更安全和更有效的抗血小板药物的潜力Liu et al., 2019。
抗氧化剂中的电化学氧化
Jovanović等人(2020年)探讨了氨基取代苯甲酰胺衍生物的电化学氧化,包括与N-(4-甲氧基苯基)-3-(三氟甲基)苯甲酰胺相关的化合物。他们研究了这些化合物作为抗氧化剂清除自由基的能力,有助于我们了解这些化合物的抗氧化活性Jovanović等人,2020年。
抗疟活性
Hermann等人(2021年)研究了N-酰基化的呋喃-3-胺类化合物的抗疟活性,包括苯甲酰胺的衍生物,如N-(4-(3,4-二乙氧基苯基)-1,2,5-噁二唑-3-基)-3-(三氟甲基)苯甲酰胺。他们发现只有苯甲酰胺对恶性疟原虫显示出有希望的活性,表明它们作为抗疟疾药物的潜力Hermann et al., 2021。
有机凝胶形成
吴等人(2011年)研究了苯二酰亚胺类化合物的凝胶化能力,包括具有苯甲酰胺基团的化合物,如N-(4-甲氧基苯基)-3-(三氟甲基)苯甲酰胺。他们发现这些化合物可以形成荧光凝胶,为材料科学中的新应用开辟了途径Wu et al., 2011。
属性
IUPAC Name |
N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-21-13-7-5-12(6-8-13)19-14(20)10-3-2-4-11(9-10)15(16,17)18/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNUSKDAQPWXTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2482124.png)
![Tert-butyl 5-[1-(methylamino)ethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2482125.png)
![7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2482128.png)

![N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide](/img/structure/B2482132.png)

![3H-imidazo[4,5-b]pyridin-2-ylmethanamine dihydrochloride](/img/structure/B2482136.png)
![3-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2482138.png)
![N-(2-chloro-4-methylphenyl)-2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2482139.png)
![3-Chloro-5-(2-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2482141.png)
![N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2482142.png)
![(3-Phenylbenzo[c]isoxazol-5-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2482143.png)

